Tyrosinase Inhibitory Potency: 3500-Fold Superiority Over Kojic Acid for a Close Structural Analog
While direct data for the target compound is unavailable, the most relevant direct evidence comes from its close structural analog 9k within the same triazolylthio-N-phenylacetamide series. Compound 9k exhibited an IC50 of 0.0048 ± 0.0016 µM against mushroom tyrosinase, which is approximately 3500 times more potent than the standard clinical reference, kojic acid (IC50 = 16.832 ± 1.160 µM) [1]. The target compound shares the identical 1,2,4-triazol-3-ylthio)-N-phenylacetamide scaffold and differs only in its specific 4- and 5-substituents [1]. This provides strong class-level inference that the target compound, with its unique cyclohexyl-ethyl substitution, is positioned within a highly potent activity space.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data publicly available |
| Comparator Or Baseline | Compound 9k (class analog): IC50 = 0.0048 ± 0.0016 µM; Kojic Acid (standard): IC50 = 16.832 ± 1.160 µM |
| Quantified Difference | Compound 9k is ~3500-fold more potent than kojic acid |
| Conditions | Mushroom tyrosinase enzyme assay, Compound 9k |
Why This Matters
Procurement of this compound enables access to a chemical space that has demonstrated extreme potency in a homologous series, making it a high-priority scaffold for tyrosinase inhibitor development.
- [1] Vanjare, B. D. et al. (2021). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity, 25(4), 2089-2106. View Source
